

literature review on N'-Boc-N-(Gly-Oleoyl)-Lys

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Compound of Interest

Compound Name: N'-Boc-N-(Gly-Oleoyl)-Lys

Cat. No.: B15621670

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An In-depth Technical Guide on **N'-Boc-N-(Gly-Oleoyl)-Lys**: Synthesis, Characterization, and Potential Applications

Abstract

N'-Boc-N-(Gly-Oleoyl)-Lys is a lipoamino acid derivative that combines the structural features of the amino acid lysine, the simple amino acid glycine, and the monounsaturated fatty acid, oleic acid. The presence of a tert-Butyloxycarbonyl (Boc) protecting group on the α -amino group suggests its role as a synthetic intermediate in the development of more complex lipopeptides or as a molecule designed for specific biological evaluations. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **N'-Boc-N-(Gly-Oleoyl)-Lys**. Furthermore, it explores its potential biological activities and applications by drawing parallels with structurally related lipoamino acids and peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Lipoamino acids and lipopeptides are an important class of molecules that have garnered significant interest in biomedical research and drug development. The conjugation of fatty acids to amino acids or peptides can profoundly alter their physicochemical properties, leading to enhanced membrane permeability, improved stability, and novel biological activities. The oleoyl moiety, derived from the abundant oleic acid, is of particular interest due to its ability to influence membrane fluidity and participate in biological signaling pathways.

N'-Boc-N-(Gly-Oleoyl)-Lys is a specifically designed molecule where an oleoyl-glycine conjugate is attached to the side-chain (N') amino group of a lysine residue, with the primary α -amino group protected by a Boc group. This structure suggests several potential applications, from serving as a building block in solid-phase peptide synthesis to acting as a standalone bioactive molecule.

Synthesis and Purification

The synthesis of **N'-Boc-N-(Gly-Oleoyl)-Lys** can be achieved through a multi-step process involving the protection of the α -amino group of lysine, followed by the sequential coupling of glycine and oleic acid to the side-chain amino group.

Experimental Protocol: Synthesis

Materials:

- N α -Boc-L-lysine
- N-Fmoc-glycine
- Oleoyl chloride
- Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Piperidine
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Activation of N-Fmoc-glycine:** Dissolve N-Fmoc-glycine (1.1 eq) and NHS (1.1 eq) in dry DMF. Cool the solution to 0°C and add DCC (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. Filter the precipitated dicyclohexylurea (DCU) and wash with DMF. The filtrate containing the activated N-Fmoc-glycine-NHS ester is used in the next step.
- **Coupling of N-Fmoc-glycine to N α -Boc-L-lysine:** Dissolve N α -Boc-L-lysine (1.0 eq) in a mixture of DMF and water, and add TEA (2.5 eq) to adjust the pH to 8-9. Add the activated N-Fmoc-glycine-NHS ester solution dropwise to the lysine solution at 0°C. Stir the reaction overnight at room temperature.
- **Work-up and Purification:** Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N α -Boc-N'-(Fmoc-Gly)-L-lysine.
- **Fmoc-Deprotection:** Dissolve the purified product in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour. Concentrate the solution under vacuum to remove piperidine and DMF. Co-evaporate with toluene to remove residual piperidine. The resulting product is N α -Boc-N'-(Gly)-L-lysine.
- **Oleoyl Acylation:** Dissolve N α -Boc-N'-(Gly)-L-lysine (1.0 eq) and TEA (1.5 eq) in dry DCM. Cool the solution to 0°C and add oleoyl chloride (1.2 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 3 hours.
- **Final Work-up and Purification:** Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, **N'-Boc-N-(Gly-Oleoyl)-Lys**, by silica gel column chromatography using a gradient of methanol in chloroform.

Experimental Protocol: Purification and Characterization

- **High-Performance Liquid Chromatography (HPLC):** Purity of the final compound is assessed by reverse-phase HPLC using a C18 column. A typical gradient would be from 30% to 100% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
- **Mass Spectrometry (MS):** The molecular weight of the compound is confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected mass would be calculated based on the chemical formula C₃₂H₅₉N₃O₆.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The structure of the compound is elucidated using ¹H and ¹³C NMR spectroscopy. Key signals would include those from the Boc group, the oleoyl chain's double bond, the glycine residue, and the lysine backbone.

Potential Biological Activities and Applications

While specific biological data for **N'-Boc-N-(Gly-Oleoyl)-Lys** is not widely available, the activities of structurally similar compounds provide insights into its potential applications.

Quantitative Data from Related Compounds

The following table summarizes the biological activities of other oleoyl-conjugated amino acids and peptides to provide a comparative context.

Compound Name	Biological Activity	IC50 / EC50	Reference Compound	Cell Line / Enzyme
Oleoyl-L-carnitine	Inhibition of carnitine palmitoyltransferase 1 (CPT1)	2.5 μ M	Etomoxir	Isolated rat liver mitochondria
N-Oleoyl dopamine	Endocannabinoid-like activity	EC50 = 30 nM	Anandamide	hCB1 receptor expressing CHO cells
N-Oleoyl-ethanolamine (OEA)	Activation of PPAR α	EC50 = 0.12 μ M	WY-14643	HEK293 cells
N-Oleoyl-serine	GPR119 Agonist	EC50 = 5.4 μ M	-	HIT-T15 cells

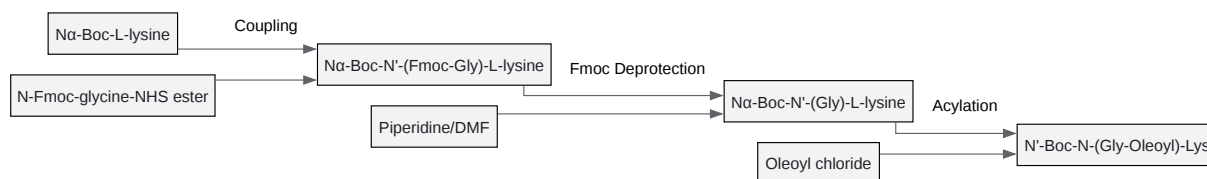
This table presents illustrative data from related compounds to indicate the potential range and types of biological activities. The data is not for **N'-Boc-N-(Gly-Oleoyl)-Lys** itself.

Potential Applications

- **Drug Delivery:** The amphiphilic nature of **N'-Boc-N-(Gly-Oleoyl)-Lys** makes it a candidate for use in drug delivery systems. It could self-assemble into micelles or liposomes for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.
- **Enzyme Inhibition:** Many N-acylated amino acids are known to be enzyme inhibitors. Given its structure, this compound could potentially inhibit enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) or various lipases.
- **Permeation Enhancer:** The oleoyl group may facilitate the transport of molecules across biological membranes, suggesting a role as a permeation enhancer in transdermal or oral drug delivery formulations.
- **Intermediate for Peptide Synthesis:** As a Boc-protected amino acid derivative, it can be used as a building block in solid-phase peptide synthesis to introduce a lipo-glycine moiety at specific positions in a peptide sequence.

Visualizations

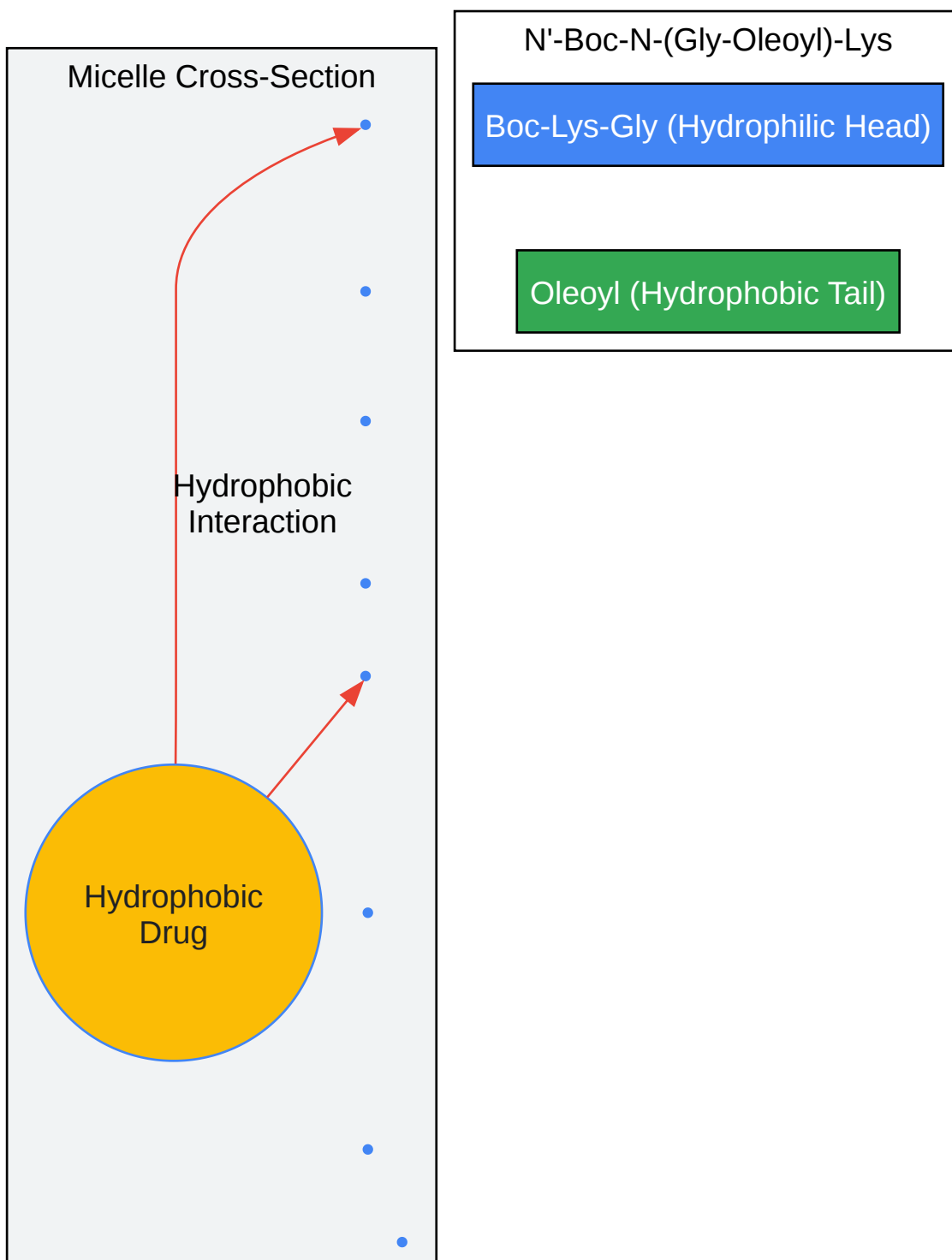
Synthetic Workflow



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Caption: Synthetic pathway for **N'-Boc-N-(Gly-Oleoyl)-Lys**.

Potential Mechanism: Micelle Formation for Drug Delivery



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